ent-Verticilide

Cardiac ryanodine receptor Enantiomer-specific pharmacology Antiarrhythmic drug discovery

ent-Verticilide (ent-(+)-verticilide) is the synthetic non-natural enantiomer of the fungal cyclic oligomeric depsipeptide (COD) natural product verticilide. It is a 24-membered macrocycle composed of alternating ester and N-methyl amide didepsipeptide monomers (molecular formula C₄₄H₇₆N₄O₁₂, MW 853.1).

Molecular Formula C44H76N4O12
Molecular Weight 853.108
Cat. No. B1192736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Verticilide
Synonymsent-Verticilide;  ent Verticilide;  entVerticilide
Molecular FormulaC44H76N4O12
Molecular Weight853.108
Structural Identifiers
SMILESO=C([C@@H](C)N(C)C([C@H](CCCCC)OC([C@@H](C)N(C)C([C@H](CCCCC)OC([C@@H](C)N(C)C([C@H](CCCCC)OC([C@@H](C)N1C)=O)=O)=O)=O)=O)=O)O[C@@H](CCCCC)C1=O
InChIInChI=1S/C44H76N4O12/c1-13-17-21-25-33-37(49)45(9)30(6)42(54)58-35(27-23-19-15-3)39(51)47(11)32(8)44(56)60-36(28-24-20-16-4)40(52)48(12)31(7)43(55)59-34(26-22-18-14-2)38(50)46(10)29(5)41(53)57-33/h29-36H,13-28H2,1-12H3/t29-,30-,31-,32-,33+,34+,35+,36+/m1/s1
InChIKeyCMEGQABRBDDBTQ-WRRUDTOOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ent-Verticilide for RyR2-Targeted Antiarrhythmic Research and Cardiac Calcium Signaling Studies


ent-Verticilide (ent-(+)-verticilide) is the synthetic non-natural enantiomer of the fungal cyclic oligomeric depsipeptide (COD) natural product verticilide. It is a 24-membered macrocycle composed of alternating ester and N-methyl amide didepsipeptide monomers (molecular formula C₄₄H₇₆N₄O₁₂, MW 853.1) [1]. Unlike the natural enantiomer nat-(−)-verticilide, which is inactive at the mammalian cardiac ryanodine receptor (RyR2), ent-verticilide functions as a potent and selective RyR2 inhibitor that stabilizes the channel closed state without altering mean open time [2]. This enantiomer-specific activity represents a rare case where all detectable target activity resides exclusively in the non-natural mirror image of a natural product [3].

Why Generic Substitution Fails for ent-Verticilide: Enantiomer-Specific RyR2 Pharmacology


ent-Verticilide cannot be interchanged with any other RyR2 modulator or verticilide congener because its activity is strictly enantiomer-dependent and mechanistically distinct from all clinically available or experimental RyR-targeting agents. The natural enantiomer nat-(−)-verticilide is completely inactive at mammalian RyR2, making ent-verticilide the sole bioactive form in this chemical space [1]. Furthermore, ent-verticilide is the only known RyR2 inhibitor that functions as a pure closed-channel stabilizer—increasing mean closed time without altering mean open time—a mechanism not shared by the pan-RyR blockers dantrolene or tetracaine, nor by the clinically used antiarrhythmic flecainide, which paradoxically increases Ca²⁺ spark frequency at certain concentrations [2]. Its RyR2-over-RyR1 selectivity also distinguishes it from all currently approved RyR-targeted drugs, which inhibit both skeletal and cardiac isoforms and consequently produce muscle weakness [3]. The quantitative evidence below demonstrates why neither the natural enantiomer, nor pan-RyR inhibitors, nor the 18-membered ring analog ent-verticilide B1 can serve as functional substitutes for ent-verticilide in RyR2-focused research or therapeutic development.

Quantitative Comparator Evidence for ent-Verticilide Procurement and Selection


Enantiomer-Specific RyR2 Inhibition: ent-Verticilide Active, nat-Verticilide Completely Inactive

In a direct head-to-head comparison using permeabilized Casq2−/− cardiomyocytes, nat-(−)-verticilide had no detectable effect on Ca²⁺ spark frequency relative to vehicle (DMSO) control, whereas ent-(+)-verticilide at the same concentration (25 μM) significantly reduced spark frequency [1]. This enantiomer-specific activity is further corroborated by [³H]ryanodine binding assays: ent-verticilide inhibited RyR2-mediated binding whereas nat-verticilide did not inhibit RyR2 [2]. In vivo, nat-verticilide (30 mg/kg i.p.) failed to reduce catecholamine-induced ectopic beats in Casq2−/− mice, while ent-verticilide at the same dose produced a significant reduction (p<0.001 vs DMSO and p<0.001 vs nat-1 by Mann-Whitney U-test) [1]. The incidence of ventricular tachycardia was also significantly reduced by ent-verticilide (p=0.0305 vs DMSO and p=0.0305 vs nat-1 by Fisher's exact test) [1].

Cardiac ryanodine receptor Enantiomer-specific pharmacology Antiarrhythmic drug discovery

RyR2 Isoform Selectivity Over RyR1: ent-Verticilide vs the Pan-RyR Blockers Dantrolene and Tetracaine

In [³H]ryanodine binding assays using sarcoplasmic reticulum isolated from porcine skeletal muscle (RyR1) and cardiac ventricle (RyR2), ent-verticilide (50 μM) inhibited RyR2 but had no effect on RyR1. In contrast, the pan-RyR inhibitor tetracaine (50 μM) inhibited both RyR1 and RyR2 isoforms [1]. This selectivity translates to a functional in vivo advantage: ent-verticilide (30 mg/kg i.p.) did not reduce skeletal muscle force in anesthetized mice, whereas the FDA-approved pan-RyR blocker dantrolene (20 mg/kg i.p.) significantly impaired hind-limb muscle strength (p<0.05), measured at the time of peak plasma concentrations [2]. ent-Verticilide thus provides RyR2-selective inhibition without the dose-limiting skeletal muscle weakness that characterizes dantrolene therapy.

Isoform selectivity Skeletal muscle safety RyR1 vs RyR2

Plasma Stability: ent-Verticilide vs the Rapidly Degraded Natural Enantiomer

A direct in vitro plasma stability comparison revealed a dramatic difference: nat-verticilide underwent >95% degradation within 5 minutes in mouse plasma at 37°C, whereas ent-verticilide showed <1% degradation over a full 6-hour incubation period under identical conditions [1]. This stability translates to measurable and sustained plasma concentrations in vivo: following intraperitoneal administration in mice, ent-verticilide demonstrated a half-life of 6.9 hours (3 mg/kg dose) and 6.4 hours (30 mg/kg dose), with peak Cmax and AUC scaling proportionally to dose [1]. The extreme plasma lability of nat-verticilide precludes its use in any in vivo experiment or therapeutic context, while ent-verticilide's stability supports reproducible systemic exposure.

Plasma stability Pharmacokinetics Enantiomer-dependent metabolism

In Vivo Antiarrhythmic Potency (IC50 312 nM) and Maximal Efficacy (93.5%) vs Dantrolene Skeletal Toxicity Benchmark

In a catecholaminergic polymorphic ventricular tachycardia (CPVT) mouse model (Casq2−/−), ent-verticilide suppressed ventricular arrhythmias in a plasma-concentration-dependent manner with an estimated in vivo IC50 of 266 ng/mL (312 nM) and a maximal inhibitory effect (Imax) of 93.5% [1]. ent-Verticilide inhibited arrhythmias as early as 7 minutes after intraperitoneal administration [1]. At the same 30 mg/kg dose that produced near-maximal antiarrhythmic efficacy, ent-verticilide caused no measurable reduction in skeletal muscle strength, in stark contrast to the FDA-approved pan-RyR blocker dantrolene, which significantly impaired muscle function at its therapeutic dose (20 mg/kg i.p.) [1]. This establishes a therapeutic window for cardiac-selective RyR2 blockade that is not achievable with any currently approved RyR-targeted agent.

In vivo pharmacodynamics Antiarrhythmic efficacy CPVT murine model

Mechanism of Action: ent-Verticilide as a Closed-Channel Stabilizer vs Clinically Used Antiarrhythmics

Single-channel recordings of purified RyR2 reconstituted in artificial lipid bilayers revealed that ent-verticilide increases the mean closed time of the channel without altering mean open time, defining it as a closed-channel stabilizer [1]. It exhibited an IC50 of ~0.2 μM with a maximal inhibitory efficacy of ~23% on RyR2 single channels, indicating partial inhibition [1]. This mechanism is fundamentally different from the clinically used antiarrhythmic flecainide, which paradoxically increases Ca²⁺ spark frequency and reduces spark amplitude, and from dantrolene and tetracaine, which reduce spark frequency but do not reduce spark amplitude [2]. ent-Verticilide uniquely reduces both spark frequency and spark amplitude/mass, resulting in a greater overall reduction of diastolic Ca²⁺ leak than any of these comparators [2]. The closed-channel stabilization mechanism implies that ent-verticilide preferentially targets pathological, excessively active RyR2 channels while sparing physiologically triggered Ca²⁺ release.

Single-channel electrophysiology RyR2 gating mechanism Closed-channel stabilization

Passive Cell Permeability: ent-Verticilide Establishes a Permeability Baseline for Structure-Permeability Relationship Studies

ent-Verticilide exhibits measurable passive membrane permeability, a prerequisite for accessing its intracellular RyR2 target. In the PAMPA assay, ent-verticilide demonstrated an apparent permeability coefficient (Papp) of 6.92 ± 0.66 × 10⁻⁶ cm/s with 25.6 ± 2.8% diffusion (log P = −8.99, recovery 94%) [1]. In the Caco-2 cell monolayer assay, ent-verticilide exhibited a Papp (A→B) of 0.604 × 10⁻⁶ cm/s and a Papp (B→A) of 0.964 × 10⁻⁶ cm/s, yielding an efflux ratio of 1.60, consistent with passive diffusion without significant efflux transporter involvement [2]. Among 23 backbone-modified analogs inspired by ent-verticilide, the native compound's four ester/four N-Me amide composition provided a balanced permeability profile; systematic ester-to-N-H amide replacement generally decreased permeability, while the analog with the highest Papp was discovered through a single ester-to-N-H amide substitution, demonstrating that ester content alone does not determine permeability [1].

Passive membrane permeability PAMPA Caco-2 Beyond Rule of 5

ent-Verticilide: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


RyR2 Target Validation and Cardiac Calcium Leak Mechanistic Studies Requiring Isoform-Selective Inhibition

Investigators studying the role of RyR2-mediated diastolic Ca²⁺ leak in cardiac pathologies—including catecholaminergic polymorphic ventricular tachycardia (CPVT), atrial fibrillation, and heart failure—can employ ent-verticilide as the only available RyR2-selective inhibitor that lacks confounding RyR1 activity. Unlike tetracaine, dantrolene, or flecainide, ent-verticilide enables attribution of observed effects specifically to RyR2 blockade without off-target RyR1 inhibition in skeletal muscle [1]. At 25–50 μM in permeabilized cardiomyocyte spark assays, or at 3–30 mg/kg i.p. in murine CPVT models, ent-verticilide provides robust RyR2 inhibition with estimated plasma IC50 of 312 nM [2]. The natural enantiomer nat-verticilide serves as a negative control since it is completely inactive at mammalian RyR2 at the same concentrations [1].

In Vivo Antiarrhythmic Efficacy Studies in Genetically Defined Mouse Models of Sudden Cardiac Death

ent-Verticilide is validated in the Casq2−/− mouse model of CPVT, where it significantly reduces catecholamine-induced ventricular arrhythmias with an estimated in vivo IC50 of 312 nM and 93.5% maximal efficacy [1]. Its favorable pharmacokinetic profile (t½ = 6.4–6.9 h, dose-proportional AUC, plasma stability <1% degradation over 6 h) supports reproducible dosing regimens for subacute and chronic efficacy studies [1]. The compound's lack of skeletal muscle effect at 30 mg/kg distinguishes it from dantrolene and enables cardiac-specific pharmacological intervention [1]. ent-Verticilide B1, the 18-membered ring analog, may serve as a comparator with distinct PK properties (t½ = 45 min) while preserving the RyR2 inhibitory mechanism [2].

Structure-Permeability Relationship Studies for Cyclic Oligomeric Depsipeptide (COD) Scaffolds

ent-Verticilide serves as the benchmark reference compound for systematic structure-permeability relationship (SPR) studies in the COD chemical space. Its PAMPA permeability (Papp = 6.92 × 10⁻⁶ cm/s, 25.6% diffusion) and Caco-2 permeability (Papp A→B = 0.604 × 10⁻⁶ cm/s, efflux ratio = 1.60) provide quantitative baselines against which backbone-modified analogs can be compared [1]. The five analog series described by Thorpe et al. (2024) offer a framework for exploring how ester-to-amide substitutions modulate permeability independently of side-chain modifications [1]. Procurement of analytically characterized ent-verticilide with documented purity (>95%) is essential as a calibration standard for inter-laboratory SPR comparisons.

RyR2 Single-Channel Biophysics and Closed-Channel Stabilizer Mechanistic Profiling

ent-Verticilide is the prototype closed-channel stabilizer for RyR2, with single-channel recordings in artificial lipid bilayers showing an IC50 of ~0.2 μM, maximal inhibitory efficacy of ~23%, and a unique gating signature: increased mean closed time with no change in mean open time [1]. This mechanism can be contrasted with the RyR2 activator analog 'activert' (EC50 ~30 μM, ~100-fold less potent, closed-channel destabilizer), generated by introducing a single terminal carboxylic acid on a pentyl side chain [1]. Researchers investigating RyR2 gating mechanisms or screening for novel modulators can use ent-verticilide as a reference closed-channel stabilizer and activert as its functional counterpart to calibrate single-channel recording systems [1].

Quote Request

Request a Quote for ent-Verticilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.